molecular formula C23H26BrN3O3 B3987086 N-[[1-(4-bromobenzoyl)piperidin-4-yl]methyl]-N'-(4-ethylphenyl)oxamide

N-[[1-(4-bromobenzoyl)piperidin-4-yl]methyl]-N'-(4-ethylphenyl)oxamide

Cat. No.: B3987086
M. Wt: 472.4 g/mol
InChI Key: HQRPECISBWMRBZ-UHFFFAOYSA-N
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Description

N-[[1-(4-bromobenzoyl)piperidin-4-yl]methyl]-N’-(4-ethylphenyl)oxamide is a complex organic compound that features a piperidine ring, a bromobenzoyl group, and an oxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-bromobenzoyl)piperidin-4-yl]methyl]-N’-(4-ethylphenyl)oxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Bromobenzoyl Group: This step involves the acylation of the piperidine intermediate with 4-bromobenzoyl chloride under basic conditions.

    Formation of the Oxamide Linkage: The final step involves the reaction of the bromobenzoyl-piperidine intermediate with 4-ethylphenyl isocyanate to form the oxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-bromobenzoyl)piperidin-4-yl]methyl]-N’-(4-ethylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

N-[[1-(4-bromobenzoyl)piperidin-4-yl]methyl]-N’-(4-ethylphenyl)oxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[1-(4-bromobenzoyl)piperidin-4-yl]methyl]-N’-(4-ethylphenyl)oxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-Cbz-piperidine: This compound shares the piperidine and bromobenzoyl features but lacks the oxamide linkage.

    N-(piperidine-4-yl) benzamide: Similar in structure but with different substituents on the benzene ring.

Uniqueness

N-[[1-(4-bromobenzoyl)piperidin-4-yl]methyl]-N’-(4-ethylphenyl)oxamide is unique due to its combination of a piperidine ring, a bromobenzoyl group, and an oxamide linkage. This unique structure may confer specific properties and reactivity that are not observed in similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[[1-(4-bromobenzoyl)piperidin-4-yl]methyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrN3O3/c1-2-16-3-9-20(10-4-16)26-22(29)21(28)25-15-17-11-13-27(14-12-17)23(30)18-5-7-19(24)8-6-18/h3-10,17H,2,11-15H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRPECISBWMRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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